2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
The synthesis of 2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This reaction is often carried out in the presence of a copper catalyst under mild conditions.
Introduction of the Thiadiazole Ring: The next step involves the introduction of the thiadiazole ring through a condensation reaction between a thiosemicarbazide and a carboxylic acid derivative. This reaction is typically carried out under acidic conditions.
Coupling with Benzamide: The final step involves the coupling of the triazole-thiadiazole intermediate with a benzamide derivative. This step is usually carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions.
Chemical Reactions Analysis
2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents include nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
2-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be compared with other similar compounds, such as:
2-methoxy-N-(3-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)benzamide: This compound lacks the thiadiazole ring, which may result in different chemical and biological properties.
2-methoxy-N-(3-(1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide: This compound lacks the methyl group on the triazole ring, which may affect its reactivity and biological activity.
This compound: This compound has a different substitution pattern on the aromatic rings, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-[3-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-12-17(23-25-26(12)14-9-5-7-11-16(14)29-3)18-21-20(30-24-18)22-19(27)13-8-4-6-10-15(13)28-2/h4-11H,1-3H3,(H,21,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCABZOUJNKJKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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